molecular formula C23H25Cl2N3O2 B12411159 Dehydro Aripiprazole-d8

Dehydro Aripiprazole-d8

Cat. No.: B12411159
M. Wt: 454.4 g/mol
InChI Key: CDONPRYEWWPREK-BQLKVSHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroaripiprazole-d8, also known as OPC-14857-d8, is a deuterium-labeled derivative of Dehydroaripiprazole. Dehydroaripiprazole is an active metabolite of Aripiprazole, an antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. The deuterium labeling in Dehydroaripiprazole-d8 is primarily used for pharmacokinetic studies to trace the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroaripiprazole-d8 involves the deuteration of DehydroaripiprazoleThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of Dehydroaripiprazole-d8 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dehydroaripiprazole-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Dehydroaripiprazole-d8 .

Scientific Research Applications

Dehydroaripiprazole-d8 has several scientific research applications, including:

Mechanism of Action

Dehydroaripiprazole-d8 exerts its effects through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, providing therapeutic effects in the treatment of schizophrenia and bipolar disorder. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound’s pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydroaripiprazole-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the compound’s metabolic pathways without altering its pharmacological activity .

Properties

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

454.4 g/mol

IUPAC Name

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2

InChI Key

CDONPRYEWWPREK-BQLKVSHCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.